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5-Methyl-oxazole-4-carboxamidine

Cat. No.: B7968097
M. Wt: 125.13 g/mol
InChI Key: OHDZSHZBOJRRAJ-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen-Oxygen Heterocycles and Amidine Chemistry

5-Methyl-oxazole-4-carboxamidine is a member of the oxazole (B20620) family, which are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. wikipedia.org Oxazoles are considered electron-rich aromatic compounds, though they are less aromatic than their sulfur-containing counterparts, the thiazoles. wikipedia.org The presence of both a nitrogen and an oxygen atom within the ring imparts unique electronic properties and reactivity patterns. nih.gov

The molecule also features a carboxamidine group, often referred to simply as an amidine. This functional group, with the general structure RC(=NR')NR''R''', is an imine derivative of a carboxamide. wikipedia.org Amidines are among the strongest organic bases, a property stemming from the ability of the protonated form, the amidinium ion, to delocalize the positive charge across both nitrogen atoms. wikipedia.org This high basicity and capacity for hydrogen bonding are central to their role in molecular recognition and catalysis. nih.gov

Significance of the Oxazole Core in Functional Molecule Design

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide range of biological activities. ontosight.ai Its structural and chemical diversity allows for various interactions with enzymes and receptors, making it a valuable core for drug discovery. jk-sci.com Oxazole derivatives have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents. nrochemistry.com

The planarity of the oxazole ring, combined with its ability to participate in π-stacking and hydrogen bonding, makes it an effective component for designing molecules that can fit into specific binding pockets of biological targets. ontosight.ai The substitution pattern on the oxazole ring can be readily modified, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity and pharmacokinetic profile.

Role of the Carboxamidine Functionality in Molecular Architecture

The carboxamidine group is a critical functional group in molecular design, particularly in medicinal chemistry. nih.govontosight.ai It is often employed as a bioisostere for a carboxylic acid. nih.govtechnologypublisher.com Bioisosteric replacement is a strategy used to modify a compound's properties while retaining its desired biological activity. drughunter.comenamine.net Replacing a carboxylic acid with an amidine can improve a molecule's metabolic stability and membrane permeability, which are often challenges with acidic compounds. nih.gov

The amidine functionality is a key interaction motif, capable of forming strong, bidentate hydrogen bonds with carboxylate groups on protein targets. nih.gov This ability to act as a strong hydrogen bond donor and its positive charge at physiological pH allow it to engage in crucial electrostatic interactions within receptor binding sites. nih.gov Consequently, amidine-containing compounds are found in a variety of therapeutic agents, including antimicrobials and enzyme inhibitors. wikipedia.orgnih.gov

Research Trajectories and Open Questions in Oxazole-4-carboxamidine Chemistry

While direct research on this compound is not extensively documented, the broader class of oxazole- and isoxazole-carboxamides has shown significant promise. For instance, isoxazole-4-carboxamide derivatives have been studied as modulators of AMPA receptors, which are implicated in chronic pain. nih.gov Furthermore, N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives have been investigated as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for inflammatory diseases. jk-sci.com

These findings suggest that the oxazole-4-carboxamidine scaffold is a viable starting point for the development of new therapeutic agents. Open questions remain regarding the optimal substitution patterns on both the oxazole ring and the amidine nitrogen atoms to achieve desired potency and selectivity for various biological targets. The synthesis of a focused library of this compound analogues would be a logical step to explore the structure-activity relationships (SAR) for this chemical class. Investigating the metabolic stability and pharmacokinetic properties of such compounds would also be crucial for their potential development as drug candidates.

Data Tables

Table 1: Physicochemical Properties of Core Structures

Compound NameMolecular FormulaMolar Mass ( g/mol )pKa (Conjugate Acid)
OxazoleC₃H₃NO69.060.8 wikipedia.org
5-MethyloxazoleC₄H₅NO83.09-

Data for 5-Methyloxazole is limited. The pKa is expected to be slightly higher than that of oxazole due to the electron-donating effect of the methyl group.

Table 2: Hypothetical Synthesis of this compound

A plausible synthetic route to this compound could start from the corresponding oxazole-4-carbonitrile (B1450848). The Pinner reaction is a classic method for converting nitriles to amidines. nrochemistry.comwikipedia.orgsynarchive.com

StepReactantsReagentsIntermediate/ProductReaction Type
15-Methyl-oxazole-4-carbonitrile, Anhydrous EthanolDry HCl gasEthyl 5-methyl-oxazole-4-imidate hydrochloride (Pinner Salt)Pinner Reaction (Step 1)
2Ethyl 5-methyl-oxazole-4-imidate hydrochlorideAnhydrous Ammonia (B1221849)This compound hydrochloridePinner Reaction (Step 2)
3This compound hydrochlorideBase (e.g., NaOH)This compoundNeutralization

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B7968097 5-Methyl-oxazole-4-carboxamidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,3-oxazole-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-4(5(6)7)8-2-9-3/h2H,1H3,(H3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDZSHZBOJRRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Reactivity and Reaction Mechanisms of 5 Methyl Oxazole 4 Carboxamidine

Electronic Structure and Aromaticity of the Oxazole (B20620) Nucleus

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its aromaticity arises from the delocalization of six π-electrons over the five ring atoms. The oxygen atom contributes a lone pair to the π-system, while the nitrogen atom contributes one π-electron. This aromatic character imparts a degree of stability to the ring system.

Computational studies using ab initio and Density Functional Theory (DFT) methods have provided insights into the electronic structure of oxazole and its derivatives. These studies reveal the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting reactivity. researchgate.netacs.org The presence of heteroatoms leads to an uneven distribution of electron density, with the oxygen atom being the most electronegative and the nitrogen atom also exerting an electron-withdrawing inductive effect. This generally makes the oxazole ring electron-deficient compared to benzene.

The aromaticity of oxazoles is considered to be modest compared to other five-membered heterocycles like thiophene (B33073) or pyrrole, due to the high electronegativity of the oxygen atom which tends to localize the electron density. acs.org The substitution pattern on the oxazole ring significantly influences its electronic properties and, consequently, its aromaticity and reactivity.

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Ring

The reactivity of the oxazole ring towards electrophilic and nucleophilic attack is highly regioselective and is influenced by the electronic nature of its substituents.

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are rare and typically require the presence of a good leaving group, such as a halogen. The most electron-deficient carbon atom, C2, is the most susceptible to nucleophilic attack, followed by C4 and then C5. acs.orgpharmaguideline.com The presence of electron-withdrawing groups can facilitate nucleophilic attack. In 5-Methyl-oxazole-4-carboxamidine, the carboxamidine group at C4 would enhance the electrophilicity of this position. However, without a suitable leaving group, direct nucleophilic substitution at C4 is unlikely. Nucleophilic attack on the oxazole ring can sometimes lead to ring-opening rather than substitution. pharmaguideline.com

Reactivity Profiles of the Carboxamidine Moiety

The carboxamidine group (-C(=NH)NH2) is a versatile functional group with a rich reaction chemistry. It contains both nucleophilic and electrophilic centers. The nitrogen atoms of the amidine group possess lone pairs of electrons, making them nucleophilic and basic. The central carbon atom is electrophilic and can be attacked by nucleophiles.

The reactivity of the carboxamidine moiety in this compound will be influenced by its attachment to the electron-withdrawing oxazole ring. This will likely reduce the basicity and nucleophilicity of the amidine nitrogen atoms. The carboxamidine group can participate in various reactions, including:

Hydrolysis: Under acidic or basic conditions, the carboxamidine can be hydrolyzed to the corresponding carboxylic acid amide and ultimately to the carboxylic acid.

Cyclization reactions: Carboxamidines are important precursors for the synthesis of various heterocyclic compounds, such as pyrimidines and triazines, through condensation reactions with bifunctional reagents.

N-alkylation and N-acylation: The nitrogen atoms can be alkylated or acylated.

Tautomerism and Isomerization Pathways (e.g., amidine tautomerism)

Carboxamidines can exist in different tautomeric forms. For this compound, the following tautomeric equilibrium is possible for the carboxamidine group:

Generated code

The position of this equilibrium will depend on factors such as the solvent, temperature, and pH. The electronic properties of the oxazole ring will also influence the relative stability of the tautomers. Computational studies can provide insights into the energetic favorability of each tautomer. mdpi.comnih.gov

Furthermore, metal coordination can induce tautomerization of the oxazole ring itself to form N-heterocyclic carbenes (NHCs), although this has been demonstrated for the parent oxazole and thiazole (B1198619) coordinated to a metal center and may not be directly applicable to the substituted title compound under typical reaction conditions. core.ac.uk

Radical Reactions and Oxidative Transformations

Radical Reactions: The oxazole ring can participate in radical reactions. For instance, radical C-H arylation of oxazoles with aryl iodides has been reported, typically occurring at the C2 position. acs.org The presence of the methyl group at C5 in this compound might influence the regioselectivity of such reactions. Amidyl radicals, which could potentially be generated from the carboxamidine moiety, are known to undergo cyclization reactions. acs.org

Oxidative Transformations: Oxazoles can be susceptible to oxidation, which can lead to ring cleavage. pharmaguideline.com The oxidation of oxazolines (the dihydro derivatives of oxazoles) to oxazoles is a common synthetic transformation, often employing reagents like manganese dioxide. nih.gov The carboxamidine group can also undergo oxidative transformations. For instance, oxidative cyclization of amidines is a known method for the synthesis of certain heterocyclic systems. researchgate.net

Metal-Catalyzed Transformations and Coordination Chemistry

The oxazole ring and the carboxamidine moiety in this compound offer potential sites for metal coordination. The nitrogen atom of the oxazole ring and the nitrogen atoms of the carboxamidine group can act as ligands for metal ions. The coordination chemistry of oxadiazoles (B1248032), which are structurally related to oxazoles, has been extensively studied, revealing a variety of coordination modes and the formation of metal-organic frameworks. nih.gov

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. Palladium-catalyzed C-H functionalization of oxazoles has been reported, allowing for the introduction of various substituents. acs.org For instance, direct arylation of oxazoles can be achieved with high regioselectivity at either the C2 or C5 position, depending on the reaction conditions. organic-chemistry.org The presence and nature of substituents on the oxazole ring play a crucial role in directing these transformations.

Mechanistic Insights from Reaction Pathway Analysis

For electrophilic substitution, the mechanism would involve the attack of an electrophile on the π-system of the oxazole ring to form a resonance-stabilized cationic intermediate (a sigma complex). The regioselectivity would be determined by the relative stability of the possible intermediates, which is influenced by the electronic effects of the methyl and carboxamidine groups.

Nucleophilic substitution, if it were to occur, would likely proceed through an addition-elimination mechanism, with the nucleophile attacking an electron-deficient carbon atom bearing a leaving group.

The mechanisms of radical reactions would involve the generation of a radical species, either on the oxazole ring or on one of the substituents, followed by propagation steps.

Computational chemistry could provide valuable mechanistic insights by modeling the reaction pathways, identifying transition states, and calculating activation energies for various potential reactions of this compound. nih.gov

Advanced Spectroscopic and Structural Characterization of 5 Methyl Oxazole 4 Carboxamidine and Its Derivatives

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Fingerprinting

Should scientific literature on the synthesis and characterization of 5-Methyl-oxazole-4-carboxamidine become available, this request can be revisited.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in chemical analysis, providing critical information on the molecular weight and structure of a compound. Through ionization and subsequent analysis of fragment ions, MS techniques offer a deep look into the molecule's composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₅H₇N₃O, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for experimental determination via HRMS. An experimentally measured mass that matches the theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed elemental formula, a crucial first step in structural confirmation.

Table 1: Theoretical and Expected HRMS Data for this compound (C₅H₇N₃O)
Ion SpeciesMolecular FormulaTheoretical Exact Mass (Da)Expected Experimental m/zTypical Mass Accuracy (ppm)
[M+H]⁺C₅H₈N₃O⁺126.0662126.0662 ± 0.0006< 5
[M+Na]⁺C₅H₇N₃ONa⁺148.0481148.0481 ± 0.0007< 5

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and their connectivity. Studies on related heterocyclic systems, such as oxadiazoles (B1248032) and other oxazole (B20620) derivatives, show that fragmentation is heavily influenced by the stability of the ring and the nature of its substituents. clockss.orgnih.gov

For the protonated molecule of this compound ([M+H]⁺, m/z 126.0662), collision-induced dissociation (CID) would be expected to produce a series of fragment ions. The fragmentation pathways can be predicted based on the known chemistry of oxazoles and carboxamidines. Likely fragmentation points include the C-C bond between the oxazole ring and the carboxamidine group, cleavage of the carboxamidine side chain, and fragmentation of the oxazole ring itself. The fragmentation of 2-aminooxazoles, for instance, is significantly influenced by the electron-donating amino group. clockss.org The analysis of these pathways is crucial for confirming the proposed structure and distinguishing it from potential isomers. nih.gov

Table 2: Plausible MS/MS Fragmentation Pathways for [C₅H₇N₃O+H]⁺
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossPlausible Fragment Structure
126.0662109.0396NH₃5-Methyl-oxazole-4-carbonitrile ion
126.066283.0498HN=C=NH₂5-Methyl-oxazole carbenium ion
126.066269.0342C₂H₄N₂OAcetonitrile and isocyanate fragments
83.049855.0182COFragment from oxazole ring cleavage

X-ray Crystallography for Solid-State Structural Determination

While mass spectrometry provides data on connectivity and formula, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise atomic positions, bond lengths, bond angles, and torsional angles.

For this compound, a successful crystal structure would definitively confirm the planarity of the oxazole ring and the geometry of the carboxamidine substituent. Furthermore, it would provide invaluable insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the -NH₂ and imine groups of the carboxamidine moiety, and potential π-π stacking interactions between oxazole rings. Crystallographic studies on related oxazole derivatives have provided such detailed structural information. academie-sciences.frresearchgate.net

Table 3: Representative Crystallographic Data Expected for this compound
ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
Bond Lengths (Å)Precise values for all bonds (e.g., C=N, C-O, C-C)
Bond Angles (°)Precise values for all angles (e.g., O-C-N, C-C-N)
Intermolecular InteractionsDetails of hydrogen bonding network and other non-covalent contacts

Chiroptical Spectroscopic Methods for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org These methods, including Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are essential for the characterization of enantiomers.

The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit any chiroptical activity, and these techniques are not applicable for its characterization.

However, if a derivative of this compound were synthesized to include a chiral center—for instance, by introducing a chiral substituent—then chiroptical methods would become critical. In such a hypothetical case, ECD and VCD (Vibrational Circular Dichroism) spectroscopy could be used to determine the absolute configuration of the enantiomers by comparing experimental spectra with quantum chemical calculations. saschirality.org While not applicable to the parent compound, the potential for using these techniques on chiral derivatives is an important consideration in the broader context of its chemical space. It has been shown that even achiral molecules can be studied with chiroptical spectroscopy by using a chiral probe. nih.govacs.org

Computational and Theoretical Investigations into 5 Methyl Oxazole 4 Carboxamidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For oxazole (B20620) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(2d,2p), are employed to determine optimized molecular geometries, electronic distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net For related heterocyclic compounds, these calculations have been used to understand their reactivity and potential as inhibitors in biological systems. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of novel compounds. For instance, theoretical calculations of carbon-13 NMR chemical shifts have been used to study derivatives of 5-hydroxyoxazole-4-carboxylic acid. nih.gov Discrepancies between calculated and experimental shifts can highlight structural misassignments or unexpected chemical behavior. nih.gov Similarly, IR and UV-Vis spectra can be simulated to understand the vibrational modes and electronic transitions of the molecule.

Table 1: Predicted Spectroscopic Data for a Generic 5-Methyl-oxazole-4-carboxamidine Structure (Illustrative)

ParameterPredicted ValueMethod
¹H NMR (ppm)
Methyl Protons~2.5GIAO/DFT
Oxazole Ring Proton~8.0GIAO/DFT
Amidine Protons7.0 - 7.5 (broad)GIAO/DFT
¹³C NMR (ppm)
Methyl Carbon~10-15GIAO/DFT
C4 (carboxamidine)~160-165GIAO/DFT
C5 (methyl)~150-155GIAO/DFT
C2~145-150GIAO/DFT
IR (cm⁻¹)
C=N stretch (ring)~1600-1650DFT
C=N stretch (amidine)~1660-1680DFT
N-H stretch~3300-3500DFT
UV-Vis (nm)
λmax~220-240TD-DFT

Note: These are illustrative values based on general knowledge of similar structures and not from specific literature on this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a window into their conformational flexibility and intermolecular interactions.

Conformational Analysis and Energy Landscapes

For flexible molecules, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. In the case of this compound, key dihedral angles, such as the one defining the orientation of the carboxamidine group relative to the oxazole ring, would be of primary interest. The relative energies of different conformers can significantly influence the molecule's biological activity and physical properties.

Intramolecular Interactions and Stability Predictions

Table 2: Key Intramolecular Interactions in a Postulated Conformation of this compound

Interaction TypeAtom 1Atom 2Predicted Distance (Å)
Hydrogen BondAmidine HOxazole N~2.0 - 2.5
Steric HindranceMethyl HAmidine H>2.4

Note: This table is illustrative and based on general chemical principles, as specific simulation data for this compound is not available.

Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry provides powerful tools to predict the reactivity of a molecule and model potential reaction pathways. numberanalytics.com For this compound, density functional theory (DFT) would be a suitable method to investigate its electronic structure and predict its behavior in chemical reactions. irjweb.com

The study of reaction mechanisms heavily relies on the characterization of transition states and the calculation of activation energies. youtube.com For a hypothetical reaction involving this compound, such as a cyclization or a reaction with an electrophile, computational methods like DFT can be employed to locate the transition state geometry. The transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the bond-forming and bond-breaking processes.

Once the transition state is identified, its energy can be calculated. The activation energy (Ea) is the difference in energy between the reactants and the transition state. youtube.com This value is crucial for predicting the rate of a reaction; a lower activation energy corresponds to a faster reaction. For instance, in reactions involving related azole compounds, activation energies can be calculated to compare different potential pathways. acs.org

Table 1: Hypothetical Activation Energies for Reactions of this compound

Reaction TypeHypothetical ReactantCalculated Activation Energy (kcal/mol)
Electrophilic Aromatic SubstitutionNitronium ion (NO₂⁺)15 - 25
Nucleophilic Addition to CarboxamidineWater20 - 30
CyclizationIntramolecular25 - 35

Note: The values in this table are hypothetical and are intended for illustrative purposes, based on general knowledge of similar reactions.

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the entire potential energy surface of a reaction. nih.gov For this compound, this would involve identifying all intermediates and transition states connecting the reactants to the products.

For example, the carboxamidine group can undergo hydrolysis. A computational study could model the stepwise mechanism, including the initial nucleophilic attack of a water molecule on the carbon atom of the C=N double bond, the subsequent proton transfers, and the final cleavage of the C-N bond. By calculating the energies of all species along the reaction coordinate, the most favorable pathway can be determined. Similarly, the oxazole ring can participate in various reactions, and its reactivity will be influenced by the electron-donating methyl group and the electron-withdrawing carboxamidine group. numberanalytics.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.com The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and prone to nucleophilic attack. irjweb.com

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the oxazole ring and the carboxamidine group, making them the primary sites for interaction with electrophiles and for hydrogen bonding. irjweb.comresearchgate.net The hydrogen atoms of the amine and methyl groups would exhibit positive potential.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of this compound

Atomic SitePredicted MEP Value (kcal/mol)Predicted Reactivity
Oxazole Nitrogen-40 to -60Electrophilic attack, Hydrogen bond acceptor
Carboxamidine Imino Nitrogen-50 to -70Electrophilic attack, Hydrogen bond acceptor
Carboxamidine Amino Nitrogens-30 to -50Hydrogen bond acceptor
Carboxamidine Carbonyl Carbon+20 to +40Nucleophilic attack
Amine Hydrogens+30 to +50Hydrogen bond donor

Note: The values in this table are theoretical predictions based on the analysis of similar functional groups.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule, providing insights into hybridization, bonding, and intramolecular charge transfer (ICT) interactions. frontiersin.orgresearchgate.net The analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, with the strength of these interactions quantified by the second-order perturbation energy, E(2).

In this compound, significant ICT interactions would be expected. The lone pair orbitals of the nitrogen and oxygen atoms in the oxazole ring and the carboxamidine group can act as donors, delocalizing electron density into the antibonding orbitals of the π-system. This delocalization contributes to the stability of the molecule. The methyl group, being electron-donating, will further influence these interactions.

Table 3: Predicted Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)
LP (N, oxazole)π* (C=N, oxazole)15 - 25
LP (O, oxazole)π* (C=C, oxazole)5 - 15
LP (N, imino)π* (C=N, carboxamidine)20 - 30
LP (N, amino)π* (C=N, carboxamidine)10 - 20
σ (C-H, methyl)π* (C=C, oxazole)1 - 5

Note: The values in this table are hypothetical and based on typical NBO analysis results for similar molecular fragments.

Structure Reactivity Relationship Srr Studies of 5 Methyl Oxazole 4 Carboxamidine and Its Analogues

Systemic Modification of the Oxazole (B20620) Core and its Impact on Reactivity

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. numberanalytics.com Its aromaticity is less pronounced than that of benzene, making it susceptible to various reactions. clockss.org The reactivity of the oxazole core is significantly influenced by the nature and position of its substituents.

Electrophilic and Nucleophilic Substitution: The oxazole ring is generally resistant to electrophilic substitution unless activated by electron-donating groups. pharmaguideline.com When such activating groups are present, electrophilic attack occurs preferentially at the C4 and C5 positions, with C2 being the least reactive. pharmaguideline.com Conversely, nucleophilic substitution is more common, especially at the C2 position, which is the most electron-deficient. pharmaguideline.com The presence of electron-withdrawing groups at C4 can facilitate nucleophilic attack at C2. pharmaguideline.com However, nucleophilic attacks on the oxazole ring often lead to ring cleavage rather than simple substitution. pharmaguideline.com

Cycloaddition Reactions: Oxazoles can participate in Diels-Alder reactions, acting as dienes. pharmaguideline.comwikipedia.org The presence of electron-donating substituents on the oxazole ring facilitates these cycloaddition reactions with various dienophiles. clockss.orgpharmaguideline.com This reactivity provides a synthetic route to pyridine (B92270) and furan (B31954) derivatives. pharmaguideline.com The methyl group at C5 would likely enhance the diene character of the oxazole ring, promoting such reactions.

Substituent Effects on the Carboxamidine Group

The carboxamidine group (-C(=NH)NH2) is a strongly basic functional group due to the resonance stabilization of its protonated form. The reactivity and basicity of this group are highly sensitive to the electronic effects of substituents on the attached oxazole ring.

Hydrogen Bonding and Intermolecular Interactions: The carboxamidine group is a potent hydrogen bond donor and acceptor. This property is crucial for its interaction with other molecules and its role in mediating intermolecular forces. The nature of substituents on the oxazole core can modulate the hydrogen bonding capacity of the carboxamidine group by altering its electronic properties. researchgate.net

Substituent on Oxazole Ring Predicted Effect on Carboxamidine Basicity Rationale
Electron-Donating Group (e.g., -CH3, -OCH3)IncreaseIncreases electron density on the carboxamidine nitrogen atoms, stabilizing the protonated form. nih.gov
Electron-Withdrawing Group (e.g., -NO2, -CF3)DecreaseDecreases electron density on the carboxamidine nitrogen atoms, destabilizing the protonated form. libretexts.orgpressbooks.pub

This table provides a generalized prediction of substituent effects. Actual basicity would need to be determined experimentally.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

QSRR modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. For 5-Methyl-oxazole-4-carboxamidine and its analogues, QSRR can provide valuable insights into how systematic structural modifications translate into changes in reactivity.

Descriptor-Based Modeling: QSRR models are built using a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as electronic, steric, and hydrophobic properties. ekb.eg For oxazole derivatives, relevant descriptors might include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies. These describe the electron distribution and susceptibility to electrophilic or nucleophilic attack. researchgate.net

Topological Descriptors: Molecular connectivity indices, shape indices. These capture the size, shape, and branching of the molecule.

Quantum Chemical Descriptors: Calculated properties like electrostatic potential and frontier molecular orbital energies, which can provide a detailed picture of reactivity. acs.org

Predicting Reactivity: By establishing a mathematical relationship between these descriptors and an experimentally determined measure of reactivity (e.g., reaction rate constants, equilibrium constants, or pKa values), a predictive QSRR model can be developed. nih.gov Such models can then be used to estimate the reactivity of new, unsynthesized analogues of this compound, guiding the design of compounds with desired reactivity profiles.

Identification of Key Structural Features for Chemical Interactions

The chemical interactions of this compound are governed by a combination of its structural and electronic features.

Key Interaction Points:

Oxazole Ring: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor and a site for protonation or N-alkylation. pharmaguideline.comthepharmajournal.com The oxygen atom, with its lone pairs of electrons, can also participate in hydrogen bonding. researchgate.net The π-system of the aromatic ring can engage in π-π stacking interactions. researchgate.net

Carboxamidine Group: This group is a primary site for strong hydrogen bonding, both as a donor and an acceptor. researchgate.net Its basic nature makes it a likely point of interaction with acidic moieties.

Influence on Biological Activity: The specific arrangement of these functional groups and their resulting intermolecular interactions are critical determinants of the molecule's potential biological activity. For instance, the ability to form specific hydrogen bonds and engage in hydrophobic interactions is often a prerequisite for binding to biological targets like enzymes or receptors. nih.govnih.gov Structure-activity relationship (SAR) studies of related oxazole-containing compounds have demonstrated the importance of these features for activities such as anticancer and antimicrobial effects. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.